An In-depth Technical Guide to 1,3-Dimethyluric Acid: Chemical Properties and Structure
An In-depth Technical Guide to 1,3-Dimethyluric Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 1,3-Dimethyluric acid, a primary metabolite of the widely used drugs theophylline and caffeine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology, metabolism, and analytical chemistry of methylxanthines. The guide includes detailed tables of quantitative data, a description of its metabolic formation, and methodologies for its analysis.
Chemical Identity and Structure
1,3-Dimethyluric acid, also known as oxytheophylline, is a purine derivative belonging to the xanthine class of organic compounds.[1][2] It is characterized by a purine core structure with methyl groups attached to the nitrogen atoms at positions 1 and 3, and oxo groups at positions 2, 6, and 8.[3][4]
Table 1: Chemical Identifiers for 1,3-Dimethyluric Acid
| Identifier | Value | Source(s) |
| IUPAC Name | 1,3-dimethyl-7,9-dihydropurine-2,6,8-trione | [3] |
| CAS Number | 944-73-0 | [3] |
| Molecular Formula | C₇H₈N₄O₃ | [3][5] |
| Synonyms | Oxytheophylline, 1,3-DMU, Ba 2751, NSC 95854 | [3][6] |
| InChI | InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13) | [3] |
| InChIKey | OTSBKHHWSQYEHK-UHFFFAOYSA-N | [3] |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2 | [3] |
Physicochemical Properties
The physicochemical properties of 1,3-Dimethyluric acid are crucial for understanding its behavior in biological systems and for the development of analytical methods.
Table 2: Physicochemical Properties of 1,3-Dimethyluric Acid
| Property | Value | Source(s) |
| Molecular Weight | 196.16 g/mol | [3] |
| Monoisotopic Mass | 196.059640142 Da | |
| Melting Point | 408 - 410 °C (decomposes) | [2][3] |
| Physical Description | Solid, white to off-white powder | [3] |
| Water Solubility | 0.52 mg/mL at 18 °C | [2][3] |
| Solubility in DMSO | Slightly soluble; 5 mg/mL with warming | [6] |
| logP | -0.52 to -0.74 | [3] |
| pKa (Strongest Acidic) | 7.74 | [1] |
Spectral Data
Spectroscopic data is fundamental for the identification and quantification of 1,3-Dimethyluric acid.
Table 3: Spectral Data for 1,3-Dimethyluric Acid
| Technique | Data | Source(s) |
| ¹H NMR (500 MHz, Water, pH 7.0) | δ (ppm): 3.30, 3.43 | [3] |
| ¹³C NMR (600 MHz, Water, pH 7.0) | δ (ppm): 30.58, 32.85 | [3] |
| UV λmax | 232, 289 nm | [6] |
| Infrared (IR) Spectroscopy | Data available (Mull technique) | [3] |
| Mass Spectrometry | GC-MS, LC-MS, and MS/MS data available | [3] |
Metabolism and Biological Role
1,3-Dimethyluric acid is a significant metabolite of theophylline and caffeine, both of which are widely consumed methylxanthines.[1][3] The primary metabolic pathway involves the oxidation of theophylline at the C8 position, a reaction catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP1A2 and to a lesser extent, CYP2E1, in the liver.[6] This biotransformation accounts for a major route of theophylline elimination in humans.
While primarily considered a waste product, some studies suggest that 1,3-Dimethyluric acid may possess biological activity, including the ability to scavenge hydroxyl radicals.[6]
Experimental Protocols
Synthesis of 1,3-Dimethyluric Acid
A detailed, step-by-step experimental protocol for the synthesis of 1,3-Dimethyluric acid from a peer-reviewed source could not be fully retrieved from the available search results. However, the Human Metabolome Database cites the following publication for its synthesis:
-
Taylor, Edward C.; Sowinski, Frank. Reaction of 6-amino- and 6-hydrazinopyrimidines with diethyl azodicarboxylate. New method for C-5 functionalization of pyrimidines. Journal of Organic Chemistry (1974), 39(7), 907-10.
This publication likely contains a detailed procedure for the synthesis. A plausible synthetic route would involve the use of 6-amino-1,3-dimethyluracil as a starting material.
Synthesis of the Precursor, 6-amino-1,3-dimethyluracil:
A general method for the preparation of 6-amino-1,3-dimethyluracil involves the reaction of N,N'-dimethylurea with ethyl cyanoacetate in the presence of a strong base like sodium amide in a suitable solvent such as xylene. The reaction mixture is heated, and after an aqueous workup and acidification, the product precipitates.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The quantification of 1,3-Dimethyluric acid in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detection.[2]
Objective: To determine the concentration of 1,3-Dimethyluric acid in a given sample.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer.
-
Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV).
-
Mobile Phase B: Acetonitrile.
-
1,3-Dimethyluric acid analytical standard.
-
Sample (e.g., urine, plasma) potentially containing 1,3-Dimethyluric acid.
-
Syringe filters (0.22 µm).
Experimental Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 1,3-Dimethyluric acid (e.g., 1 mg/mL) in a suitable solvent (e.g., 10% DMSO in water).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
-
-
Sample Preparation:
-
For urine samples, a simple dilution with the mobile phase or water may be sufficient. Centrifuge to remove any particulates.
-
For plasma or serum samples, protein precipitation is necessary. Add a threefold volume of a cold organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge at high speed to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Start with 5% Acetonitrile (B) and 95% Water with 0.1% Formic Acid (A).
-
Linearly increase the concentration of Acetonitrile to 95% over a period of 10-15 minutes.
-
Hold at 95% Acetonitrile for a few minutes to wash the column.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV: Monitor the absorbance at the λmax of 1,3-Dimethyluric acid (approximately 289 nm).
-
MS: Use an electrospray ionization (ESI) source, typically in positive ion mode, and monitor for the [M+H]⁺ ion (m/z ~197.07).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Determine the concentration of 1,3-Dimethyluric acid in the unknown samples by interpolating their peak areas from the calibration curve.
-
Conclusion
1,3-Dimethyluric acid is a key molecule in the study of methylxanthine metabolism and pharmacology. Its chemical and physical properties, along with reliable analytical methods for its detection, are essential for researchers in pharmacology, toxicology, and clinical chemistry. This guide provides a foundational understanding of these aspects to support further scientific investigation and drug development efforts.
References
- 1. Bovine Metabolome Database: Showing metabocard for 1,3-Dimethyluric acid (BMDB0001857) [bovinedb.ca]
- 2. hmdb.ca [hmdb.ca]
- 3. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. 6-Amino-1,3-dimethyluracil | 6642-31-5 | FA09306 [biosynth.com]
- 6. 6-Amino-1,3-dimethyluracil | C6H9N3O2 | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]
